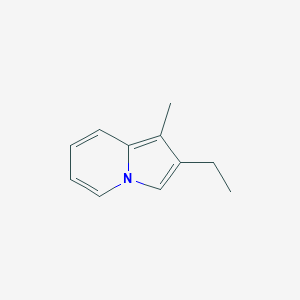
Difluoro(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(phenyl)methanamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring and an amine group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoro(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of difluoromethylated reagents with aniline derivatives. For instance, the reaction of difluoromethyl bromide with aniline in the presence of a base can yield this compound . Another method involves the use of difluorocarbene intermediates, which can be generated in situ and reacted with aniline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Difluoro(phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products Formed
Oxidation: Difluoro(phenyl)methanone.
Reduction: Difluoromethylbenzene.
Substitution: Various substituted difluoro(phenyl)methanamines.
Scientific Research Applications
Difluoro(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: This compound derivatives are investigated for their potential as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of difluoro(phenyl)methanamine involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The amine group can act as a nucleophile, participating in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylbenzene: Lacks the amine group, resulting in different reactivity and applications.
Trifluoro(phenyl)methanamine: Contains an additional fluorine atom, leading to different chemical properties and reactivity.
Fluoro(phenyl)methanamine: Contains only one fluorine atom, resulting in different electronic and steric effects.
Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
difluoro(phenyl)methanamine |
InChI |
InChI=1S/C7H7F2N/c8-7(9,10)6-4-2-1-3-5-6/h1-5H,10H2 |
InChI Key |
MLTRGGSJZMHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
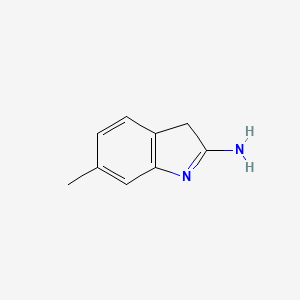
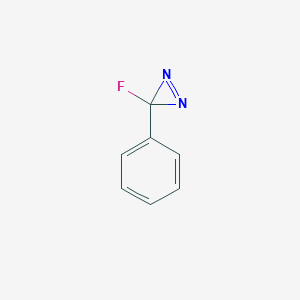

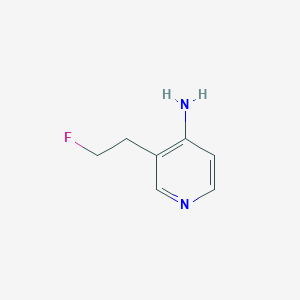
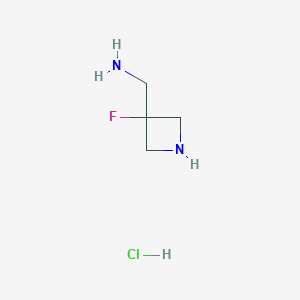
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)
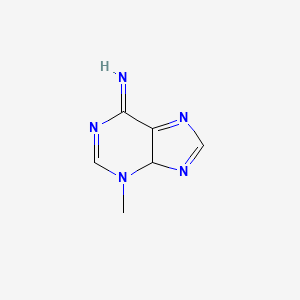
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
